1,2-Dichloro-1-propanol 1,2-Dichloro-1-propanol
Brand Name: Vulcanchem
CAS No.: 108026-03-5
VCID: VC17148071
InChI: InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3
SMILES:
Molecular Formula: C3H6Cl2O
Molecular Weight: 128.98 g/mol

1,2-Dichloro-1-propanol

CAS No.: 108026-03-5

Cat. No.: VC17148071

Molecular Formula: C3H6Cl2O

Molecular Weight: 128.98 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-1-propanol - 108026-03-5

Specification

CAS No. 108026-03-5
Molecular Formula C3H6Cl2O
Molecular Weight 128.98 g/mol
IUPAC Name 1,2-dichloropropan-1-ol
Standard InChI InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3
Standard InChI Key FLTSEOGWHPJWRV-UHFFFAOYSA-N
Canonical SMILES CC(C(O)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Based on analogs, 1,2-dichloro-1-propanol is predicted to exhibit the following properties:

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₃H₆Cl₂O2,3-Dichloro-1-propanol
Molecular Weight128.99 g/mol
Boiling Point~182°C
Density1.360 g/mL at 20°C
Solubility in Water1–10 g/L
pKa13.75 ± 0.10 (Predicted)

These values align closely with those reported for 2,3-dichloro-1-propanol, suggesting similar volatility and hydrophobicity .

Synthesis and Industrial Applications

Industrial Uses

  • Solvent Applications: Dichloropropanols serve as solvents for nitrocellulose and hard resins .

  • Chemical Intermediate: Used in synthesizing photographic chemicals, lacquers, and cellulose adhesives .

  • Metabolite in Biodegradation: 2,3-Dichloro-1-propanol acts as a carbon source for Pseudomonas putida strain MC4, suggesting potential bioremediation applications .

Toxicological Profile and Metabolic Pathways

Acute Toxicity

Dichloropropanols exhibit severe hepatotoxicity. In a case study, two workers exposed to 1,3-dichloro-2-propanol during tank cleaning developed fulminant hepatic necrosis, leading to fatal liver failure . Rodent studies corroborate these findings, with single doses of 50 mg/kg causing submassive hepatic necrosis .

Genotoxicity and Carcinogenicity

  • Metabolic Activation: 1,3-Dichloro-2-propanol metabolizes to epichlorohydrin (ECH), a known rodent carcinogen, via cytochrome P450-mediated oxidation . ECH forms DNA adducts, inducing mutations in Salmonella assays .

  • Regulatory Status: The International Agency for Research on Cancer (IARC) classifies 1,3-dichloro-2-propanol as possibly carcinogenic to humans (Group 2B), while ECH is classified as probably carcinogenic (Group 2A) .

Pharmacokinetics

  • Bioavailability: Oral administration of 50 mg/kg 1,3-dichloro-2-propanol in rats yielded peak blood ECH concentrations within 13.7 minutes, with a half-life of 33–48 minutes .

  • First-Pass Metabolism: ECH exhibits low oral bioavailability (2.1–5.2%) due to extensive hepatic metabolism .

Environmental and Regulatory Considerations

Environmental Persistence

Dichloropropanols are moderately soluble in water (1–10 g/L) but may volatilize from aqueous systems due to their low Henry’s Law constants . Environmental degradation pathways include hydrolysis and microbial biodegradation.

Regulatory Guidelines

  • Occupational Exposure: The EPA lists 1,3-dichloro-2-propanol under Proposition 65 as a known human carcinogen .

  • Shipping Regulations: Classified as UN2750 (Poisonous Material), requiring hazard labels for transport .

Analytical Methods and Detection

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting dichloropropanols in biological matrices. For example, ECH derivatization with N-acetylcysteine improves detection limits in blood samples .

Challenges in Metabolite Analysis

Reactive metabolites like dichloroacetone (DCA) are unstable in vitro, necessitating rapid sample processing to prevent degradation .

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